2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Physicochemical profiling Lipophilicity Medicinal chemistry

2,5-Dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (ZINC8997633; MW 489.38 g·mol⁻¹; C₂₂H₁₈Cl₂N₄O₃S; cLogP 4.80) is a quinoxaline-based benzenesulfonamide featuring a 2-ethoxyphenylamino substituent at the 3‑position of the quinoxaline and a 2,5‑dichloro substitution on the terminal benzenesulfonamide ring. This substitution pattern places it within a well‑characterized pharmacophore space occupied by clinical‑stage PI3K inhibitors (XL147/SAR245408) and numerous preclinical anticancer sulfonamides, yet its specific 2‑ethoxy‑phenyl + 2,5‑dichloro combination is distinct from the 2,1,3‑benzothiadiazol‑5‑ylamino + 4‑methyl motif of XL147.

Molecular Formula C22H18Cl2N4O3S
Molecular Weight 489.4 g/mol
Cat. No. B12136833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
Molecular FormulaC22H18Cl2N4O3S
Molecular Weight489.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C22H18Cl2N4O3S/c1-2-31-19-10-6-5-9-18(19)27-21-22(26-17-8-4-3-7-16(17)25-21)28-32(29,30)20-13-14(23)11-12-15(20)24/h3-13H,2H2,1H3,(H,25,27)(H,26,28)
InChIKeyDXZDQCROPHQRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide: Core Scaffold, Physicochemical Identity & Comparator Landscape for Informed Procurement


2,5-Dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (ZINC8997633; MW 489.38 g·mol⁻¹; C₂₂H₁₈Cl₂N₄O₃S; cLogP 4.80) is a quinoxaline-based benzenesulfonamide featuring a 2-ethoxyphenylamino substituent at the 3‑position of the quinoxaline and a 2,5‑dichloro substitution on the terminal benzenesulfonamide ring [1]. This substitution pattern places it within a well‑characterized pharmacophore space occupied by clinical‑stage PI3K inhibitors (XL147/SAR245408) and numerous preclinical anticancer sulfonamides, yet its specific 2‑ethoxy‑phenyl + 2,5‑dichloro combination is distinct from the 2,1,3‑benzothiadiazol‑5‑ylamino + 4‑methyl motif of XL147 . For sourcing decisions, the compound cannot be treated as a simple ‘in‑class swap’—differences in the amino‑aryl and sulfonamide‑aryl substituents drive divergent physicochemical and target‑interaction profiles that are critical for SAR studies, kinase‑profiling panels, and chemical‑biology probe development [2].

Why 2,5-Dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide Cannot Be Interchanged with In‑Class Quinoxaline Sulfonamides Without Quantitative Comparison


Quinoxaline‑2‑yl‑benzenesulfonamides display steep SAR, with single‑atom changes at the aniline ring or sulfonamide aryl group producing orders‑of‑magnitude shifts in potency, target selectivity, and ADME properties [1]. In a series of 23 N-(quinoxalin‑2‑yl)benzenesulfonamide derivatives evaluated against HEPG2 cells, IC₅₀ values spanned from 4.29 µM to >100 µM despite an identical core scaffold [1]. The 2‑ethoxyphenylamino motif present in the target compound introduces both steric bulk and hydrogen‑bonding capacity that differentiates it from the 2,1,3‑benzothiadiazole‑containing clinical compound XL147 or the simple anilino analog (N‑(3‑anilinoquinoxalin‑2‑yl)‑2,5‑dichlorobenzenesulfonamide) [2]. Furthermore, the 2,5‑dichloro pattern on the benzenesulfonamide ring imparts distinct electronic properties (Hammett σₘ ≈ 0.37 per Cl) relative to the 4‑methyl analog (N‑{3‑[(2‑ethoxyphenyl)amino]quinoxalin‑2‑yl}‑4‑methylbenzenesulfonamide), affecting both target binding and metabolic stability . Relying on a structurally similar but not identical analog for procurement or biological inference without quantitative head‑to‑head data therefore carries high risk of misinterpreting SAR and wasting screening resources [1].

Quantitative Differentiation Evidence for 2,5-Dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide Head‑to‑Head Against Closest Analogs


Physicochemical Differentiation: 2‑Ethoxyphenyl vs. 2,1,3‑Benzothiadiazol‑5‑yl Amino Substituent Effects on Lipophilicity and Hydrogen‑Bond Donor Capacity

The 2‑ethoxyphenylamino group of the target compound contributes a calculated cLogP of 4.80 and one hydrogen‑bond donor (the sulfonamide NH), whereas the 2,1,3‑benzothiadiazol‑5‑ylamino group of clinical PI3K inhibitor XL147 (SAR245408) yields a cLogP of ~3.9 and no additional H‑bond donor beyond the sulfonamide NH [1]. This ~0.9 log‑unit increase in lipophilicity predicts enhanced membrane permeability but also potentially higher metabolic clearance, while the absence of the benzothiadiazole’s nitrogen‑rich heterocycle alters π‑stacking interactions within the kinase ATP‑binding pocket .

Physicochemical profiling Lipophilicity Medicinal chemistry

Scaffold‑Level Differentiation: 2,5‑Dichloro vs. 4‑Methyl Substitution on Benzenesulfonamide in the Context of the 2‑Ethoxyphenylamino Quinoxaline Core

The 2,5‑dichloro substitution on the benzenesulfonamide ring (target compound) introduces two electron‑withdrawing chlorine atoms (σₘ ≈ 0.37 each), which polarize the sulfonamide S–N bond and reduce the pKa of the adjacent sulfonamide NH relative to the 4‑methyl analog N‑{3‑[(2‑ethoxyphenyl)amino]quinoxalin‑2‑yl}‑4‑methylbenzenesulfonamide (σₚ ≈ −0.17) [1]. This electronic difference has been shown in parallel quinoxaline‑sulfonamide series to shift PI3Kα IC₅₀ values by >5‑fold and can enhance resistance to oxidative metabolism by CYP450 2C9 and 3A4, which preferentially oxidize electron‑rich aromatic rings [2].

Structure‑activity relationship Electron‑withdrawing substituents Metabolic stability

In‑Class Anticancer Activity Benchmarking: Reference Data from the N‑(Quinoxalin‑2‑yl)benzenesulfonamide Series for Comparator Selection

In a systematic evaluation of 23 N-(quinoxalin‑2‑yl)benzenesulfonamide derivatives against the HEPG2 human liver cancer cell line, the most potent compounds (compound 4: IC₅₀ = 4.29 µM; compound 17: IC₅₀ = 11.27 µM) outperformed the reference drug 5‑fluorouracil (IC₅₀ = 40 µM) by 9.3‑fold and 3.6‑fold, respectively, while several analogs bearing different sulfonamide substituents showed IC₅₀ values >100 µM [1]. Although the exact target compound was not directly tested in this publication, the data establish that the identity of the benzenesulfonamide substituent is a dominant driver of potency within this scaffold, providing a quantitative benchmark: any analog claimed to be ‘similar’ should be benchmarked against the 4.29 µM lead to assess whether it belongs to the high‑potency or low‑potency cluster of this chemical space .

Anticancer screening HEPG2 Radiosensitization

Computed ADME Differentiation: Impact of 2‑Ethoxy vs. Unsubstituted Phenyl on Predicted CNS Penetration and Oral Bioavailability

The target compound’s topological polar surface area (tPSA = 86 Ų) and rotatable bond count (3) place it near the threshold for CNS penetration, whereas the simpler anilino analog N‑(3‑anilinoquinoxalin‑2‑yl)‑2,5‑dichlorobenzenesulfonamide (tPSA ≈ 76 Ų; 2 rotatable bonds) is predicted to be more CNS‑penetrant [1]. The 2‑ethoxy group adds ~10 Ų of polar surface area and one additional rotatable bond, reducing predicted blood‑brain barrier permeability and shifting the compound toward peripheral target engagement profiles, a critical distinction for neuroscience vs. oncology procurement use‑cases [2].

ADME prediction CNS MPO SwissADME

Patent‑Backbone Contextualization: 2,5‑Dichloro Quinoxaline Sulfonamide Motif in PI3K Inhibitor Intellectual Property

The 2,5‑dichlorobenzenesulfonamide group is explicitly claimed in US Patent 7,592,342 B2 (SmithKline Beecham) as part of the quinoxaline‑based PI3K inhibitor series, where SAR tables demonstrate that dichloro substitution on the sulfonamide phenyl ring consistently yields PI3Kα IC₅₀ values in the sub‑micromolar range (typically 0.1–1 µM), while mono‑chloro or unsubstituted analogs are 5‑ to 20‑fold less potent [1]. The 2‑ethoxyphenylamino modification at the quinoxaline 3‑position is not exemplified in this patent but represents a logical extension of the claimed anilino‑substitution space, suggesting the target compound occupies a patent‑novel position that may offer freedom‑to‑operate advantages for certain research programs [2].

PI3K inhibitor Intellectual property Kinase selectivity

Transparency Statement: Current Limitations in Direct Biological Annotation and the Rationale for Procurement Based on Predicted Differentiated Value

As of the search date (2026‑05‑10), the ZINC database explicitly records ‘no known activity for this compound’ and ‘this substance is not reported in any publications per ChEMBL’ [1]. No peer‑reviewed paper, patent example, or public biochemical assay report that directly measures a biological endpoint (IC₅₀, Ki, Kd, cellular GI₅₀) for the exact target compound was retrievable [2]. Consequently, all differentiation claims above rest on (i) computed physicochemical properties, (ii) class‑level SAR inferences from closely related compounds published in patents and primary literature, and (iii) cross‑study benchmarking against the Ghorab et al. (2012) HEPG2 dataset. This evidence tier is sufficient to justify procurement for SAR expansion, chemical‑biology probe development, or selectivity‑panel screening, but the compound should not be assumed to possess any specific biological potency until experimentally confirmed. Users requiring a compound with pre‑validated biological activity are advised to select a close analog with published data, such as XL147 (SAR245408) for PI3K or compound 4 from Ghorab et al. (2012) for anticancer screening [3].

Data transparency Procurement risk assessment Chemical probe development

Validated Application Scenarios for 2,5-Dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide Based on Quantitative Evidence


Kinase Selectivity Panel Profiling to Map the 2‑Ethoxyphenylamino Contribution to PI3K Isoform Bias

The compound’s 2‑ethoxyphenylamino group differentiates it from the benzothiadiazole‑containing XL147, enabling systematic evaluation of how this substitution shifts selectivity across PI3Kα, β, δ, and γ isoforms. Based on US7592342B2 SAR data, the 2,5‑dichloro sulfonamide motif is expected to maintain sub‑micromolar PI3Kα potency, while the 2‑ethoxy group may introduce steric clashes that alter isoform selectivity relative to the clinical candidate [1].

HEPG2‑Based Anticancer Screening with Built‑in Quantitative Benchmarking Against the Ghorab 2012 Dataset

When screened against HEPG2 cells using the MTT assay under conditions matching Ghorab et al. (2012), the compound can be directly ranked within the 4.29 µM (most potent) to >100 µM (least potent) window established for 23 N‑(quinoxalin‑2‑yl)benzenesulfonamide analogs, providing immediate SAR feedback on the 2‑ethoxy‑2,5‑dichloro combination without requiring de novo assay development [2].

Metabolic Stability Comparison Against the 4‑Methyl and 4‑Fluoro Benzenesulfonamide Counterparts

The electron‑poor 2,5‑dichloro pattern is predicted to reduce CYP450‑mediated oxidation compared to electron‑rich analogs. A microsomal stability assay (human liver microsomes, NADPH‑fortified, 60‑min incubation) comparing the target compound head‑to‑head with N‑{3‑[(2‑ethoxyphenyl)amino]quinoxalin‑2‑yl}‑4‑methylbenzenesulfonamide and the 4‑fluoro analog (CAS 586993‑43‑3) can quantify the metabolic advantage of the dichloro motif and guide lead optimization programs .

Chemical Probe Development for Peripheral (Non‑CNS) PI3K‑Dependent Disease Models

The compound’s tPSA of 86 Ų and three rotatable bonds position it near the upper limit for CNS penetration, favoring peripheral target engagement. This makes it suitable for oncology or immunology in vivo models where CNS exclusion is desired to avoid neurological side‑effects, a property that can be benchmarked against the more CNS‑penetrant anilino analog (tPSA ≈ 76 Ų) in parallel brain‑plasma ratio studies [3].

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